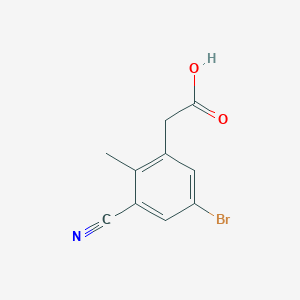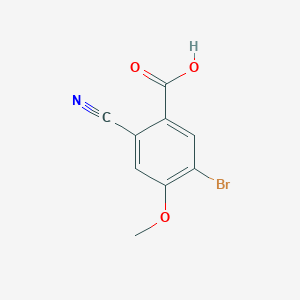
3-Bromo-2-difluoromethoxy-6-(trifluoromethyl)aniline
Übersicht
Beschreibung
3-Bromo-2-difluoromethoxy-6-(trifluoromethyl)aniline is a halogenated aniline derivative with a wide range of applications in the scientific research world. It is a colorless liquid with a boiling point of 165°C and a melting point of -65°C. It is soluble in water, ethanol and ether, and has a molecular weight of 269.02 g/mol. This compound is used in a variety of synthetic reactions, and its reactivity is due to its electron-withdrawing groups. It is also used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-difluoromethoxy-6-(trifluoromethyl)aniline has a wide range of applications in the scientific research field. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of biologically active compounds and as a catalyst in the synthesis of polymers. In addition, it is used in the synthesis of fluorescent dyes, and as a reactant in the synthesis of organic semiconductors.
Wirkmechanismus
3-Bromo-2-difluoromethoxy-6-(trifluoromethyl)aniline is an electron-withdrawing group, which means it has an electron-withdrawing effect on the molecules it is attached to. This electron-withdrawing effect gives the molecule a higher reactivity, which makes it useful as a reagent in organic synthesis.
Biochemical and Physiological Effects
3-Bromo-2-difluoromethoxy-6-(trifluoromethyl)aniline is not known to have any direct biochemical or physiological effects. However, it may have indirect effects due to its reactivity, which could lead to the formation of other compounds with different biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of 3-Bromo-2-difluoromethoxy-6-(trifluoromethyl)aniline is its high reactivity, which makes it useful as a reagent in organic synthesis. It is also relatively easy to synthesize, and it is a relatively inexpensive reagent. However, it is a volatile compound, so it must be handled with care in the laboratory.
Zukünftige Richtungen
The future of 3-Bromo-2-difluoromethoxy-6-(trifluoromethyl)aniline lies in its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It could also be used as a catalyst in the synthesis of polymers, as a reactant in the synthesis of organic semiconductors, and in the synthesis of fluorescent dyes. Additionally, it could be used as a reagent in the synthesis of biologically active compounds, and as a reactant in the synthesis of organic semiconductors. Finally, it could be used to study the structure-activity relationships of halogenated anilines and their derivatives.
Eigenschaften
IUPAC Name |
3-bromo-2-(difluoromethoxy)-6-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF5NO/c9-4-2-1-3(8(12,13)14)5(15)6(4)16-7(10)11/h1-2,7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMIOJISRQROBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)N)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182261 | |
| Record name | Benzenamine, 3-bromo-2-(difluoromethoxy)-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-difluoromethoxy-6-(trifluoromethyl)aniline | |
CAS RN |
1805104-25-9 | |
| Record name | Benzenamine, 3-bromo-2-(difluoromethoxy)-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1805104-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 3-bromo-2-(difluoromethoxy)-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




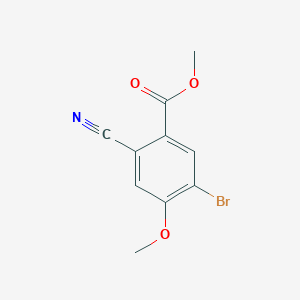

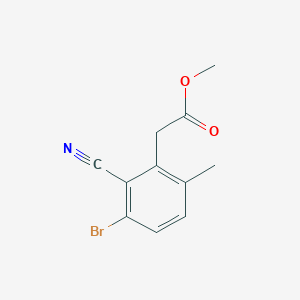
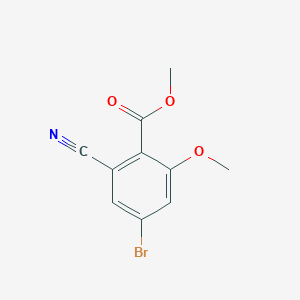

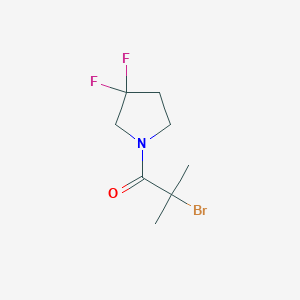
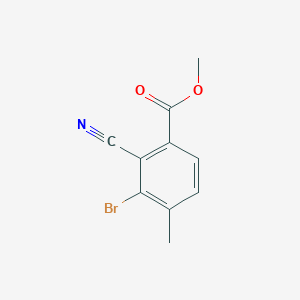
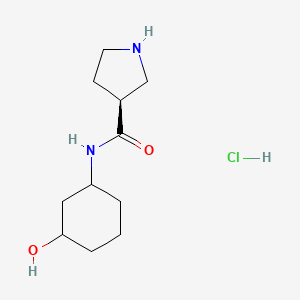
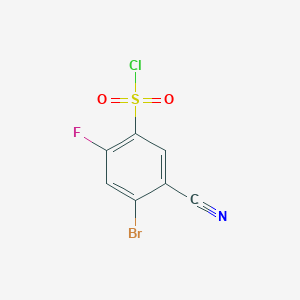
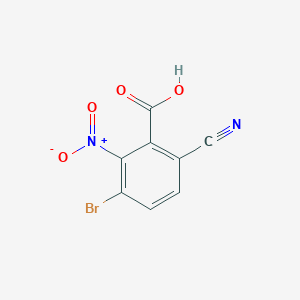
![1-Morpholin-4-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone](/img/structure/B1414128.png)
